Cas no 1956375-91-9 (3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine)

3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a fused pyrrolopyridine core with chlorine substituents at the 3 and 6 positions. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dichlorinated framework allows for selective cross-coupling reactions, enabling the construction of complex molecules. The compound's stability and well-defined reactivity profile enhance its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active agents. High purity grades are available to ensure consistency in research and industrial applications.
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine structure
1956375-91-9 structure
Product name:3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
CAS No:1956375-91-9
MF:C7H4Cl2N2
Molecular Weight:187.026059150696
MDL:MFCD29922382
CID:4728307
PubChem ID:119011396

3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine 化学的及び物理的性質

名前と識別子

    • 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
    • 1956375-91-9
    • BS-53196
    • CS-0163068
    • D83293
    • MDL: MFCD29922382
    • インチ: 1S/C7H4Cl2N2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H
    • InChIKey: MLMFBOJJPAILLX-UHFFFAOYSA-N
    • SMILES: ClC1=CNC2C=C(N=CC=21)Cl

計算された属性

  • 精确分子量: 185.9751535g/mol
  • 同位素质量: 185.9751535g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7
  • XLogP3: 2.6

3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NF674-50mg
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
1956375-91-9 97%
50mg
299.0CNY 2021-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19475-250mg
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
1956375-91-9 97%
250mg
¥797.0 2024-07-18
Alichem
A029196763-5g
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
1956375-91-9 97%
5g
$804.78 2023-09-02
Alichem
A029196763-25g
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
1956375-91-9 97%
25g
$2189.20 2023-09-02
Ambeed
A403960-1g
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
1956375-91-9 95%
1g
$336.0 2025-02-26
Aaron
AR01EERF-250mg
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
1956375-91-9 97%
250mg
$197.00 2025-02-10
1PlusChem
1P01EEJ3-1g
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
1956375-91-9 97%
1g
$376.00 2024-06-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19475-5g
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
1956375-91-9 97%
5g
¥6960.0 2024-07-18
Chemenu
CM460056-250mg
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
1956375-91-9 95%+
250mg
$149 2023-01-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NF674-1g
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
1956375-91-9 97%
1g
2613.0CNY 2021-07-15

3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine 関連文献

3,6-Dichloro-1H-pyrrolo[3,2-c]pyridineに関する追加情報

Introduction to 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine (CAS No. 1956375-91-9)

3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine, identified by its Chemical Abstracts Service (CAS) number 1956375-91-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its structural versatility and biological activity. The presence of chlorine substituents at the 3rd and 6th positions enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.

The 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine scaffold has been extensively explored for its potential in drug discovery, particularly in the development of small-molecule inhibitors targeting critical biological pathways. Its fused ring system provides a unique electronic and steric environment that can be fine-tuned through structural modifications to achieve desired pharmacokinetic and pharmacodynamic properties. Recent studies have highlighted its role as a key building block in the synthesis of kinase inhibitors, which are increasingly important in the treatment of cancers and inflammatory diseases.

In the realm of medicinal chemistry, the 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine derivative has been utilized to develop novel compounds with enhanced binding affinity and selectivity for therapeutic targets. For instance, researchers have leveraged this scaffold to create inhibitors of Janus kinases (JAKs), which play a pivotal role in signal transduction pathways associated with autoimmune disorders. The chlorine atoms at the 3rd and 6th positions facilitate further functionalization, allowing chemists to introduce additional moieties such as hydroxyl groups or amides to modulate bioactivity.

One of the most compelling aspects of 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine is its ability to serve as a precursor for more complex drug candidates. By employing palladium-catalyzed cross-coupling reactions, synthetic chemists can introduce aryl or alkyl groups at strategic positions within the molecule. This flexibility has enabled the creation of diverse libraries of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery pipelines. The compound's stability under various reaction conditions further underscores its utility as an intermediate in multi-step synthetic protocols.

Recent advancements in computational chemistry have also shed light on the potential of 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine as a lead compound. Molecular docking studies have demonstrated its favorable interactions with protein targets such as tyrosine kinases and transcription factors. These insights have guided the design of next-generation inhibitors with improved solubility and metabolic stability. Additionally, quantum mechanical calculations have been employed to optimize the electronic properties of the scaffold, ensuring better binding affinity and reduced off-target effects.

The pharmaceutical industry has taken note of these developments, with several companies investing in programs aimed at identifying derivatives of 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine with therapeutic potential. Early-phase clinical trials have shown promising results for certain analogs in treating conditions such as rheumatoid arthritis and certain types of leukemia. These findings underscore the importance of this compound as a pharmacological platform and highlight its potential to address unmet medical needs.

Beyond its applications in drug development, 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine has found utility in agrochemical research. Its structural features make it a suitable candidate for synthesizing novel pesticides with improved efficacy and environmental safety. By incorporating bioisosteric replacements or appending functional groups that enhance pesticidal activity, researchers aim to develop next-generation crop protection agents that are both effective and sustainable.

The synthesis of 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine itself is an area of active investigation. Traditional methods often involve cyclization reactions followed by chlorination steps to introduce the necessary substituents. However, recent studies have explored more efficient synthetic routes using transition metal catalysis or microwave-assisted organic synthesis (MAOS). These approaches not only improve yield but also reduce reaction times significantly.

In conclusion,3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine (CAS No. 1956375-91-9) represents a versatile and promising scaffold with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to develop novel therapeutics targeting various diseases. As research continues to uncover new derivatives and synthetic strategies, this compound is poised to remain at the forefront of chemical biology innovation.

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